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Introduction
In vitro transcription/translation (IVTT) systems are powerful tools for rapid protein synthesis

and analysis. Standard IVTT systems utilize the native translational machinery. However, the

development of modified ribosomes, particularly orthogonal ribosomes, has opened up new

avenues for synthetic biology, drug discovery, and fundamental research. Orthogonal

ribosomes are engineered to translate specific messenger RNAs (mRNAs) that are not

recognized by the host's native ribosomes.[1][2][3] This is typically achieved by altering the

Shine-Dalgarno (SD) sequence on the mRNA and the corresponding anti-Shine-Dalgarno

(ASD) sequence in the 16S ribosomal RNA (rRNA) of the small ribosomal subunit.[2] This

orthogonality allows for the creation of parallel genetic systems within a single IVTT reaction,

enabling precise control over the expression of specific proteins.

Another significant advancement is the development of tethered ribosomes (Ribo-T), where the

small and large ribosomal subunits are covalently linked, preventing their dissociation and

allowing for the engineering of a fully orthogonal translation system.[4][5]

These modified ribosome systems offer several advantages, including:
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Genetic Code Expansion: Efficient site-specific incorporation of non-canonical amino acids

(ncAAs) to create proteins with novel functionalities.[1][6][7]

Synthetic Gene Circuits: Construction of novel biological circuits, such as translational AND

and OR logic gates and transcription-translation feed-forward loops.[1][8]

Enhanced Protein Evolution: Directed evolution of ribosomes with new or improved

functions.[9]

Biocontainment and Metabolic Engineering: Segregation of synthetic pathways from the host

metabolism.

This document provides detailed application notes, quantitative data summaries, experimental

protocols, and workflow diagrams for utilizing IVTT systems with modified ribosomes.

Quantitative Data Summary
The following tables summarize key quantitative data from studies on IVTT systems using

modified ribosomes, allowing for easy comparison of their performance.

Table 1: Efficiency of Unnatural Amino Acid (ncAA) Incorporation
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Ribosome
System

Codon ncAA
Incorporation
Efficiency
(approximate)

Reference

Natural

Ribosome
Amber (UAG)

p-acetyl-L-

phenylalanine
~20% [9]

Evolved

Orthogonal

Ribosome (ribo-

X)

Amber (UAG)
p-acetyl-L-

phenylalanine
>60% [9]

Natural

Ribosome

Two Amber

(UAG) codons

p-acetyl-L-

phenylalanine
<1% [9]

Evolved

Orthogonal

Ribosome (ribo-

X)

Two Amber

(UAG) codons

p-acetyl-L-

phenylalanine
>20% [9]

Optimized

Orthogonal

Translation

System

Amber (UAG) &

Quadruplet

(AGGA)

Various pairs

Substantial

increase over

previous

methods

[10]

Table 2: In Vitro Protein Synthesis Yield and Activity
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IVTT System
Ribosome
Type

Reporter
Protein

Yield / Activity Reference

iSAT (initial)

In vitro

transcribed/asse

mbled

Luciferase

12% activity of

ribosomes

assembled from

purified native

rRNA

iSAT (optimized)

In vitro

transcribed/asse

mbled

Green

Fluorescent

Protein (GFP)

429 ± 15 nmol/l

in 6h

PURE System Wild-type
EYFP, sfGFP,

mRFP

Yield doubled

with

supplemental S1

protein

[11]

Human IVT

System (HITS)
Native Human

Renilla

Luciferase

2-12 fold higher

yield than a

commercial kit

[12]

Key Experimental Workflows
The following diagrams illustrate the major experimental workflows for working with modified

ribosomes in IVTT systems.
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General workflow for orthogonal ribosome IVT.
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Workflow for iSAT technology.

Experimental Protocols
Protocol 1: Affinity Purification of Orthogonal
Ribosomes
This protocol describes a method for the affinity purification of orthogonal ribosomes (O-

ribosomes) from cellular ribosomes by tagging the orthogonal 16S rRNA with an MS2 stem-

loop.[1][13]

Materials:

E. coli strain expressing MS2-tagged O-ribosomes and GST-MS2 coat protein fusion.
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Lysis Buffer: 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10 mM MgCl2, 0.5 mM EDTA, 6 mM β-

mercaptoethanol.

Wash Buffer: Lysis Buffer with 500 mM NH4Cl.

Elution Buffer: Lysis Buffer containing a synthetic MS2-RNA hairpin.

Glutathione Sepharose resin.

Sucrose solutions for gradient centrifugation (10% and 40% w/v in Lysis Buffer).

Procedure:

Cell Culture and Lysis:

Grow the E. coli strain to mid-log phase and induce the expression of the tagged O-

ribosome and GST-MS2 protein.

Harvest cells by centrifugation and resuspend in Lysis Buffer.

Lyse the cells by sonication or French press.

Clarify the lysate by centrifugation to remove cell debris.

Affinity Chromatography:

Equilibrate Glutathione Sepharose resin with Lysis Buffer.

Incubate the clarified lysate with the equilibrated resin to allow binding of the GST-MS2

protein, which in turn binds the MS2-tagged O-ribosomes.

Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins

and wild-type ribosomes.

Elute the bound O-ribosomes by incubating the resin with Elution Buffer containing the

MS2-RNA hairpin.[1]

Purity and Integrity Analysis:
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Primer Extension: Perform primer extension analysis on the extracted rRNA from the

purified fraction to confirm the presence of the tagged 16S rRNA and the absence of wild-

type 16S rRNA.

Gel Electrophoresis: Analyze the purified ribosomes on an agarose gel to check for

structural homogeneity.

Sucrose Gradient Centrifugation: Layer the purified O-ribosomes onto a 10-40% sucrose

gradient and centrifuge. Fractionate the gradient and monitor the absorbance at 260 nm to

assess the integrity of the 70S ribosomes and their subunits.

Protocol 2: Integrated Synthesis, Assembly, and
Translation (iSAT) of Modified Ribosomes
This protocol enables the one-step in vitro construction of modified ribosomes and subsequent

protein synthesis.[14][15][16][17]

Materials:

S150 cell extract from an E. coli strain (e.g., MRE600) lacking ribosomes.

Plasmid DNA encoding the desired (potentially mutated) 16S and 23S rRNA genes under a

T7 promoter.

Plasmid DNA encoding a reporter protein (e.g., firefly luciferase or GFP) under a T7

promoter.

Purified total ribosomal proteins from 70S ribosomes (TP70).

T7 RNA polymerase.

Energy mix (ATP, GTP, CTP, UTP, and an energy regeneration system like creatine

phosphate/creatine kinase).

Amino acid mixture.
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Reaction Buffer: Mimics cytoplasmic conditions (e.g., containing appropriate concentrations

of salts, magnesium, and potassium).

Procedure:

Reaction Setup:

In a single microcentrifuge tube, combine the S150 extract, rRNA and reporter gene

plasmids, TP70, T7 RNA polymerase, energy mix, amino acid mixture, and reaction buffer.

The final concentrations of components should be optimized, for example, 0.2 μM for

assembled subunits.[15]

Incubation:

Incubate the reaction mixture at 37°C for 4-6 hours. During this time, transcription of rRNA

and mRNA, assembly of ribosomes, and translation of the reporter protein occur

simultaneously.

Analysis of Ribosome Activity:

Measure the amount of synthesized reporter protein. For luciferase, this can be done by

adding luciferin and measuring luminescence. For GFP, fluorescence can be directly

measured.

The protein yield is a direct measure of the activity of the in vitro assembled ribosomes.

Example of Modification (Clindamycin Resistance):

To demonstrate the construction of modified ribosomes, use a plasmid encoding a 23S

rRNA with an A2058U mutation, which confers resistance to clindamycin.[16]

Set up two parallel iSAT reactions, one with the wild-type 23S rRNA plasmid and one with

the mutant plasmid.

Add clindamycin (e.g., 200 µg/ml) to both reactions.[16]
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Only the reaction containing the mutant 23S rRNA should produce a significant amount of

reporter protein, demonstrating the successful in vitro assembly of functional, modified

ribosomes.[16]

Protocol 3: In Vitro Translation Assay Using Purified
Orthogonal Ribosomes
This protocol describes how to perform an in vitro translation assay to assess the activity and

specificity of purified orthogonal ribosomes.

Materials:

Purified orthogonal ribosomes (from Protocol 1).

Purified wild-type ribosomes (as a control).

In vitro transcribed orthogonal mRNA (with a modified SD sequence) encoding a reporter

protein.

In vitro transcribed wild-type mRNA (with a canonical SD sequence) encoding a reporter

protein.

A purified, reconstituted IVTT system (e.g., PURExpress Δ Ribosome Kit), which contains all

necessary translation factors but lacks ribosomes.

Amino acid mixture, including a radiolabeled amino acid (e.g., [35S]-methionine) for protein

detection.

Procedure:

Reaction Setup:

Set up four parallel reactions in the PURE system:

1. Orthogonal ribosomes + Orthogonal mRNA

2. Orthogonal ribosomes + Wild-type mRNA
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3. Wild-type ribosomes + Orthogonal mRNA

4. Wild-type ribosomes + Wild-type mRNA

Add the amino acid mixture containing the radiolabeled amino acid to each reaction.

Incubation:

Incubate the reactions at 37°C for 1-2 hours.

Analysis of Protein Synthesis:

Stop the reactions and analyze the products by SDS-PAGE.

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled

protein products.

Quantify the band intensities to determine the amount of protein synthesized in each

reaction.

Expected Results:

Reaction 1 should show a strong protein band, indicating that the orthogonal ribosomes

efficiently translate the orthogonal mRNA.

Reactions 2 and 3 should show very faint or no protein bands, demonstrating the

orthogonality of the system (i.e., the orthogonal ribosome does not translate wild-type

mRNA, and the wild-type ribosome does not translate orthogonal mRNA).

Reaction 4 will serve as a positive control, showing efficient translation of wild-type mRNA

by wild-type ribosomes.

Applications in Drug Development
IVTT systems with modified ribosomes are poised to accelerate drug discovery and

development in several ways:

High-Throughput Screening of Antibiotics: By engineering ribosomes from pathogenic

bacteria to function in an E. coli-based IVTT system, novel antibiotics can be rapidly
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screened for their ability to inhibit protein synthesis of specific pathogens while sparing

commensal bacteria.

Production of Novel Biotherapeutics: The incorporation of ncAAs can be used to create

proteins with enhanced therapeutic properties, such as improved stability, novel

functionalities, or sites for specific drug conjugation.

Understanding Drug Resistance Mechanisms: Modified ribosomes with specific mutations

can be constructed in vitro to study how these alterations confer resistance to known

antibiotics, aiding in the design of new drugs that can overcome these resistance

mechanisms.

Development of Targeted Therapies: The specificity of orthogonal ribosome-mRNA pairs can

be harnessed to control the expression of therapeutic proteins in specific cellular contexts, a

concept that could be translated to future in vivo applications.

Conclusion
In vitro transcription/translation systems utilizing modified ribosomes represent a significant

leap forward in our ability to engineer and control protein synthesis. The protocols and data

presented here provide a foundation for researchers to harness the power of these systems for

a wide range of applications in basic science and drug development. The continued evolution

and refinement of these technologies promise to further expand the toolkit of synthetic biology

and open up new possibilities for creating novel biomolecules and therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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